molecular formula C17H15NO5S B2642987 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide CAS No. 921826-49-5

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2642987
CAS No.: 921826-49-5
M. Wt: 345.37
InChI Key: NKHGVARVEKEHTL-UHFFFAOYSA-N
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Description

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction between the benzofuran derivative and an appropriate amine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the amine with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide.

    Reduction: Formation of 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-amine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    7-methoxybenzofuran-2-carboxamide: Lacks the methylsulfonyl group, which may result in different biological activities.

    N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.

    7-hydroxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its pharmacological profile.

Uniqueness

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which can influence its chemical reactivity and biological activities. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-N-(4-methylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-14-5-3-4-11-10-15(23-16(11)14)17(19)18-12-6-8-13(9-7-12)24(2,20)21/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHGVARVEKEHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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